(1S,2S)-2-phenylcyclopentanamine
Overview
Description
- “(1S,2S)-2-phenylcyclopentanamine” is a chiral organic compound with the molecular formula C<sub>11</sub>H<sub>15</sub>N.
- It belongs to the class of amines and contains a cyclopentane ring with a phenyl group attached.
- The stereochemistry indicates that the two substituents are on adjacent carbon atoms in a cis configuration.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the formation of the cyclopentane ring and the introduction of the phenyl group.
- One possible synthetic route is the reduction of a suitable precursor using chiral reagents or catalysts.
Molecular Structure Analysis
- The compound has a three-dimensional structure due to the presence of stereocenters.
- The cyclopentane ring and the phenyl group contribute to its overall shape and reactivity.
Chemical Reactions Analysis
- “(1S,2S)-2-phenylcyclopentanamine” can participate in various reactions, such as nucleophilic substitution, oxidation, and reduction.
- Specific reactions will depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Melting point: 57-59°C
- Solubility: Slightly soluble in chloroform, methanol, and toluene
- Optical activity: [α]20/D +8.5° (c = 6.5 in toluene)
Scientific Research Applications
Kinetic Resolution in Catalyzed Aminolysis
- (1S,2S)-2-phenylcyclopentanamine is effectively used in kinetic resolution, specifically in catalyzed aminolysis reactions involving lipase B from Candida antarctica (González‐Sabín, Gotor, & Rebolledo, 2004). This application is crucial in achieving high selectivity and efficiency in producing enantiopure compounds.
LSD1 Inhibitory Activity and Binding
- Research has shown that certain lysine-phenylcyclopropylamine conjugates, including derivatives of (1S,2S)-2-phenylcyclopentanamine, are potent inactivators of lysine-specific demethylase 1 (LSD1), a target of interest in therapeutic agent development (Itoh et al., 2014).
Enantioselective Catalysis
- Enantioselective synthesis involving (1S,2S)-2-phenylcyclopentanamine has been reported, showcasing its application in producing specific stereoisomers for pharmaceuticals, such as antidepressants (Dahnz & Helmchen, 2006).
Inhibition of Monoamine Oxidase
- Fluorinated analogues of phenylcyclopropylamines, including (1S,2S)-2-phenylcyclopropylamine, have been studied for their inhibitory activity on monoamine oxidase A and B, indicating potential in treating neurological disorders (Yoshida et al., 2004).
Sigma Receptor Ligands
- Substituted 1-phenyl-2-cyclopropylmethylamines, including (1S,2S)-2-phenylcyclopropylamine, have been identified as having a high affinity for sigma receptors, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).
Zebrafish Model for Neurological Effects
- (1S,2S)-2-phenylcyclopropylamine (PCPA) has been studied using zebrafish models to understand its neurological effects, including its role in inducing apoptosis in nerve cells mediated by LSD1 inhibition (Zhang Jie et al., 2009)
Safety And Hazards
- No specific safety hazards were found for this compound in the available literature.
- Always handle chemicals with appropriate precautions and follow safety guidelines.
Future Directions
- Investigate potential applications of this compound in pharmaceuticals, materials, or catalysis.
- Explore its reactivity with other functional groups and its potential biological activity.
properties
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-phenylcyclopentanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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